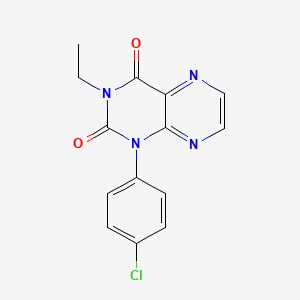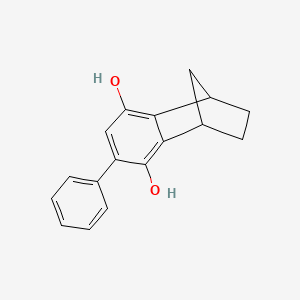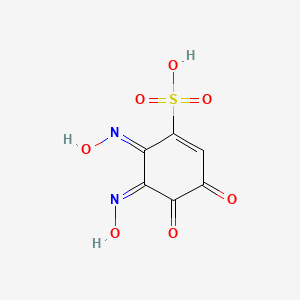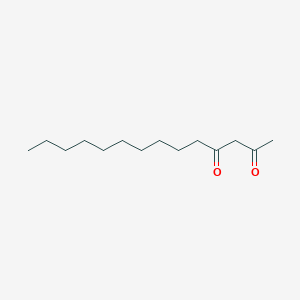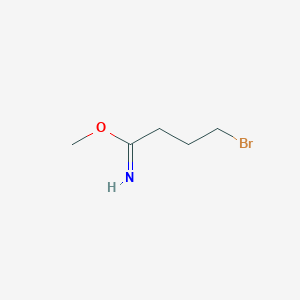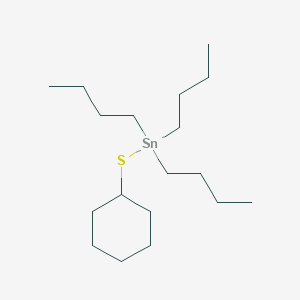
Tributyl(cyclohexylsulfanyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl(cyclohexylsulfanyl)stannane is an organotin compound characterized by the presence of tin (Sn) bonded to three butyl groups and one cyclohexylsulfanyl group. Organotin compounds are known for their diverse applications in organic synthesis, particularly in radical reactions due to their ability to donate hydrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tributyl(cyclohexylsulfanyl)stannane can be synthesized through the reaction of tributyltin hydride with cyclohexylsulfanyl chloride under anhydrous conditions. The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) and a catalyst like azobisisobutyronitrile (AIBN) to initiate the radical reaction .
Industrial Production Methods
Industrial production of organotin compounds often involves the reduction of organotin oxides with polymethylhydrosiloxane (PMHS) under reduced pressure. This method is efficient and yields high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
Tributyl(cyclohexylsulfanyl)stannane undergoes various types of reactions, including:
Reduction: It acts as a reducing agent in radical reactions.
Substitution: It can participate in nucleophilic substitution reactions.
Dehalogenation: It is used in the dehalogenation of organic halides.
Common Reagents and Conditions
Common reagents used with this compound include:
Azobisisobutyronitrile (AIBN): A radical initiator.
Tetrahydrofuran (THF): A solvent.
Cyclohexylsulfanyl chloride: A reactant for synthesis.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and substrates used. For example, in dehalogenation reactions, the corresponding hydrocarbons are typically formed .
Wissenschaftliche Forschungsanwendungen
Tributyl(cyclohexylsulfanyl)stannane has several applications in scientific research:
Organic Synthesis: It is used as a radical reducing agent in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: It is used in the preparation of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of tributyl(cyclohexylsulfanyl)stannane involves the formation of stannyl radicals. These radicals can abstract hydrogen atoms from other molecules, facilitating radical chain reactions. The compound’s affinity for sulfur allows it to participate in specific reactions, such as the Barton-McCombie reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyltin hydride: A commonly used organotin hydride with similar reducing properties.
Tributylgermane: An alternative to organotin compounds with similar reactivity but lower toxicity.
Uniqueness
Tributyl(cyclohexylsulfanyl)stannane is unique due to the presence of the cyclohexylsulfanyl group, which imparts specific reactivity and selectivity in certain reactions. This makes it a valuable reagent in organic synthesis .
Eigenschaften
CAS-Nummer |
64495-81-4 |
|---|---|
Molekularformel |
C18H38SSn |
Molekulargewicht |
405.3 g/mol |
IUPAC-Name |
tributyl(cyclohexylsulfanyl)stannane |
InChI |
InChI=1S/C6H12S.3C4H9.Sn/c7-6-4-2-1-3-5-6;3*1-3-4-2;/h6-7H,1-5H2;3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
UJHSVOAOXAMZBC-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)SC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,10-Dioxabicyclo[3.3.2]decane](/img/structure/B14483534.png)
![Ethyl [(3-methylbut-1-en-2-yl)oxy]acetate](/img/structure/B14483540.png)

